![molecular formula C21H10F10O3 B12581078 {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol CAS No. 188111-77-5](/img/structure/B12581078.png)
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is a chemical compound characterized by the presence of multiple pentafluorophenyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pentafluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol has several applications in scientific research:
Mécanisme D'action
The mechanism by which {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol exerts its effects is largely dependent on its interactions with other molecules. The electron-withdrawing nature of the pentafluorophenyl groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect pathways involved in chemical reactions or biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Bis(pentafluorophenyl)phenylphosphine: Used as a ligand in various catalytic reactions.
Tris(pentafluorophenyl)borane: A versatile reagent in organometallic chemistry.
Uniqueness
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is unique due to its specific arrangement of pentafluorophenyl groups around a central methanol moiety. This structure imparts distinct electronic properties that can be exploited in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility as a research tool.
Propriétés
Numéro CAS |
188111-77-5 |
|---|---|
Formule moléculaire |
C21H10F10O3 |
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
[3,5-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C21H10F10O3/c22-12-10(13(23)17(27)20(30)16(12)26)5-33-8-1-7(4-32)2-9(3-8)34-6-11-14(24)18(28)21(31)19(29)15(11)25/h1-3,32H,4-6H2 |
Clé InChI |
FSLJKUFUHPVNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)OCC3=C(C(=C(C(=C3F)F)F)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


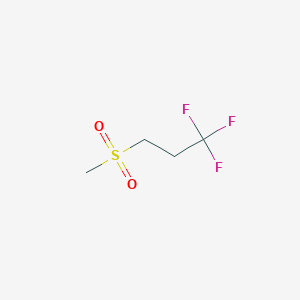

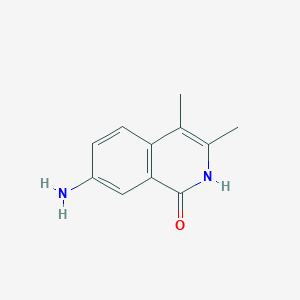
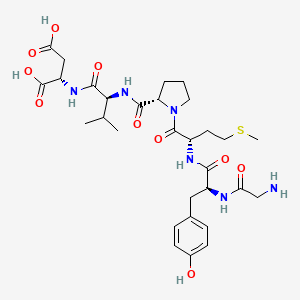
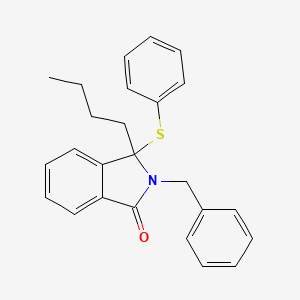
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

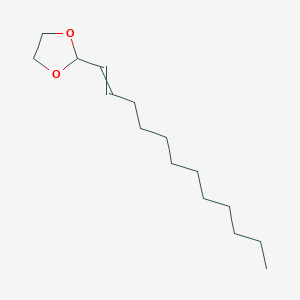
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
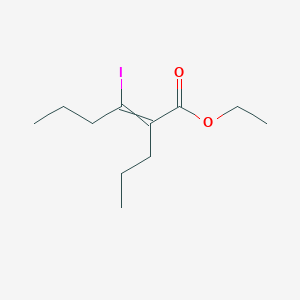

![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
